![molecular formula C16H23NSe B14201551 Cyclohexanamine, N-[2-(phenylseleno)butylidene]- CAS No. 831200-84-1](/img/structure/B14201551.png)
Cyclohexanamine, N-[2-(phenylseleno)butylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanamine, N-[2-(phenylseleno)butylidene]- is a chemical compound with the molecular formula C16H23NSe It is a derivative of cyclohexanamine, where the amine group is substituted with a phenylseleno group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, N-[2-(phenylseleno)butylidene]- typically involves the reaction of cyclohexanamine with a phenylseleno-containing reagent. One common method is the condensation reaction between cyclohexanamine and 2-(phenylseleno)butanal under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanamine, N-[2-(phenylseleno)butylidene]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to produce alkenes.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The phenylseleno group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Alkenes and selenoxides.
Reduction: Cyclohexanamine derivatives.
Substitution: Various substituted cyclohexanamine derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanamine, N-[2-(phenylseleno)butylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclohexanamine, N-[2-(phenylseleno)butylidene]- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanamine, N-(phenylmethylene)-: Similar structure but with a phenylmethylene group instead of a phenylseleno group.
Cyclohexylamine: The parent compound without any substituents on the amine group.
Uniqueness
Cyclohexanamine, N-[2-(phenylseleno)butylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
831200-84-1 |
|---|---|
Fórmula molecular |
C16H23NSe |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-phenylselanylbutan-1-imine |
InChI |
InChI=1S/C16H23NSe/c1-2-15(18-16-11-7-4-8-12-16)13-17-14-9-5-3-6-10-14/h4,7-8,11-15H,2-3,5-6,9-10H2,1H3 |
Clave InChI |
SEABVVNWNXYUNR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=NC1CCCCC1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


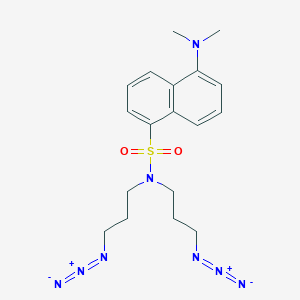
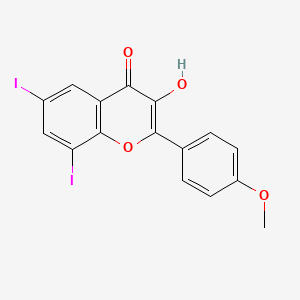
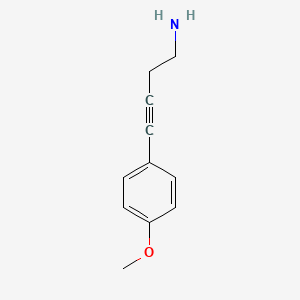

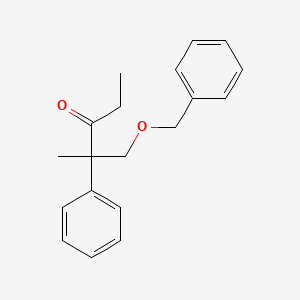

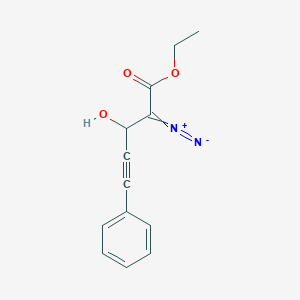
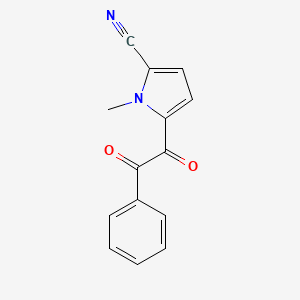
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)

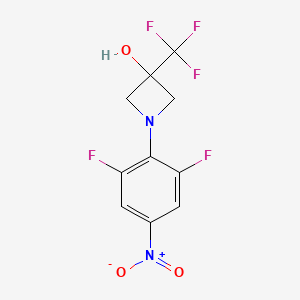
![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)
